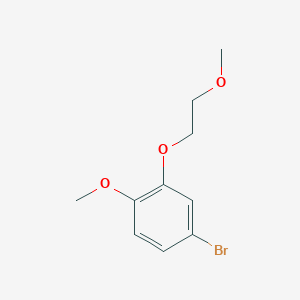

4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1-methoxy-2-(2-methoxyethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO3/c1-12-5-6-14-10-7-8(11)3-4-9(10)13-2/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWOFTXOOBHKZIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Brominated Anisole Derivatives

A Note on the Target Compound: Initial searches for "4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene" did not yield specific, verifiable data in established chemical databases. This suggests the compound is not widely synthesized or characterized. To provide a scientifically accurate and valuable guide for researchers, this document will focus on the closely related and well-documented analogue, 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene . This compound shares key structural features and serves as an excellent proxy for understanding the chemical behavior relevant to this class of molecules in drug development.

Executive Summary & Compound Identification

This guide provides a comprehensive technical overview of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene, a key intermediate in pharmaceutical synthesis. This substituted brominated anisole derivative is of significant interest to drug development professionals due to its role as a foundational building block for complex active pharmaceutical ingredients (APIs). Its unique arrangement of a reactive bromine atom and two distinct ether functionalities makes it a versatile synthon for constructing intricate molecular architectures. We will explore its physicochemical properties, a representative synthetic pathway, its chemical reactivity, and its principal applications, with a focus on providing field-proven insights for laboratory application.

Compound Identification:

| Identifier | Value | Source |

| IUPAC Name | 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene | N/A |

| CAS Number | 173336-76-0 | [1] |

| Molecular Formula | C₁₁H₁₅BrO₃ | Inferred |

| Molecular Weight | 275.14 g/mol | Inferred |

| Canonical SMILES | COCCCCOC1=C(C=C(Br)C=C1)OC | Inferred |

Physicochemical & Spectroscopic Profile

The physical properties of a compound are critical for its handling, storage, and use in reactions. The data below are essential for process safety and reaction design.

Table 2.1: Physicochemical Properties

| Property | Value | Significance in the Lab |

| Appearance | White to slight yellow crystalline solid or liquid mixture | Indicates purity and physical state under ambient conditions.[1] |

| Density | 1.313 g/cm³ | Important for mass-to-volume calculations in reaction setup.[1] |

| Boiling Point | 308.8 °C at 760 mmHg | Suggests low volatility; vacuum distillation would be required for purification to avoid decomposition.[1] |

| Flash Point | 124.4 °C | A high flash point indicates low flammability under standard lab conditions.[1] |

Spectroscopic Data Interpretation (Predicted)

While specific spectra for this exact compound are not publicly available, we can predict the key signals in ¹H NMR, ¹³C NMR, and Mass Spectrometry based on its structure. This predictive analysis is a crucial skill for chemists to verify the identity of synthesized molecules.

-

¹H NMR: Expect three aromatic protons with distinct splitting patterns (likely a doublet, a singlet-like signal, and a doublet of doublets). Two methoxy groups will appear as sharp singlets around 3.3-4.0 ppm. The propyl chain protons will present as multiplets, with the two O-CH₂ groups being the most downfield.

-

¹³C NMR: Expect 11 distinct carbon signals. The carbon attached to the bromine (C-Br) will be significantly shifted upfield compared to the other aromatic carbons. The four oxygenated carbons (two aromatic, two aliphatic) will appear in the 55-70 ppm range for the aliphatic and >140 ppm for the aromatic.

-

Mass Spectrometry (EI): The molecular ion peak would exhibit a characteristic M/M+2 isotopic pattern of approximately 1:1 intensity, which is the definitive signature of a monobrominated compound. Key fragmentation would likely involve the loss of the methoxypropoxy side chain.

Synthesis & Mechanistic Insight

The synthesis of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene typically starts from a more common precursor, 4-bromo-2-methoxyphenol. The key transformation is a Williamson ether synthesis.

Proposed Synthetic Protocol: Williamson Ether Synthesis

This protocol details the alkylation of the phenolic hydroxyl group.

Expertise Behind the Choices:

-

Base Selection: Potassium carbonate (K₂CO₃) is chosen as a mild, inexpensive base. It is sufficient to deprotonate the phenol without causing unwanted side reactions. A stronger base like sodium hydride (NaH) could be used for faster reaction but requires more stringent anhydrous conditions.

-

Solvent Selection: Acetone or DMF (N,N-Dimethylformamide) are excellent polar aprotic solvents for this Sₙ2 reaction. They effectively dissolve the ionic intermediates and reactants without participating in the reaction.

-

Alkylating Agent: 1-Bromo-3-methoxypropane is the corresponding alkyl halide required to install the desired side chain. A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) could be added to accelerate the reaction, especially in a biphasic system.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 4-bromo-2-methoxyphenol (1.0 eq.) in anhydrous acetone (10 mL per gram of phenol) in a round-bottom flask, add finely ground potassium carbonate (1.5 eq.).

-

Reagent Addition: Add 1-bromo-3-methoxypropane (1.1 eq.) to the suspension.

-

Reaction Conditions: Stir the mixture vigorously under a reflux condenser at the boiling point of acetone (~56 °C) for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, filter off the solid K₂CO₃ and inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Dissolve the crude residue in ethyl acetate and wash sequentially with 1M NaOH (to remove unreacted phenol), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by column chromatography on silica gel.

Caption: Williamson ether synthesis workflow.

Chemical Reactivity & Derivatization Potential

The reactivity of this molecule is dominated by the carbon-bromine bond, making it an ideal substrate for cross-coupling reactions—a cornerstone of modern drug discovery.

-

Suzuki Coupling: The bromine atom can be readily displaced by a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. This allows for the formation of a new carbon-carbon bond, attaching diverse aryl or heteroaryl groups at the C4 position.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of a wide variety of primary or secondary amines. This is a critical transformation for synthesizing many drug candidates.

-

Grignard/Organolithium Formation: The bromide can be converted into a highly reactive organometallic species by reaction with magnesium (Grignard) or an organolithium reagent (e.g., n-BuLi). This "umpolung" (reversal of polarity) turns the electrophilic carbon into a potent nucleophile, capable of reacting with a range of electrophiles like aldehydes, ketones, and nitriles.

Applications in Medicinal Chemistry

The primary driver for the synthesis of this compound is its role as a key intermediate in the production of Aliskiren.[1] Aliskiren is a direct renin inhibitor used for the treatment of hypertension. The 4-bromo-1-methoxy-2-(3-methoxypropoxy)benzene moiety serves as a core scaffold onto which the rest of the complex Aliskiren molecule is constructed. The strategic placement of the ether groups helps to modulate the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of the final drug molecule.

The utility of brominated compounds in drug design is a well-established strategy. The bromine atom can increase lipophilicity, improve binding affinity through halogen bonding, and serve as a handle for late-stage functionalization to create compound libraries for screening.

Safety, Handling, & Storage

As no specific Safety Data Sheet (SDS) is available for this compound, a conservative approach based on structurally similar chemicals is required.

-

Hazard Classification (Predicted):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

- This guide is based on inferred chemical principles and data from related compounds due to the lack of specific liter

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. Retrieved from [Link]

Sources

A Technical Guide to the Structural Elucidation of 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene

This document provides an in-depth, technical walkthrough for the comprehensive structural elucidation of 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond rote procedural descriptions to explain the scientific rationale behind the analytical strategy. Our approach is rooted in a multi-technique, self-validating framework that integrates synthesis, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) Spectroscopy to establish an unambiguous structural assignment with the highest degree of scientific confidence.

Strategic Overview: From Synthesis to Confirmation

The structural confirmation of a novel or synthesized compound is a cornerstone of chemical research, ensuring the integrity of subsequent biological, pharmacological, or material science studies. For this compound, a molecule with multiple functional groups and a specific substitution pattern on the aromatic ring, a multi-faceted analytical approach is not just recommended, but essential. Our strategy begins with a logical synthetic pathway, which provides context for the expected structure, and then employs a suite of spectroscopic techniques to probe the molecule's connectivity, functional groups, and overall architecture. Each technique provides a unique piece of the puzzle, and their collective data provides a powerful, cross-validating confirmation of the final structure.

The logical flow of this process, from synthesis to the integration of analytical data, is outlined below. This workflow ensures that each step builds upon the last, leading to a robust and defensible structural assignment.

Caption: Integrated workflow for synthesis and structural elucidation.

Proposed Synthesis: Williamson Ether Synthesis

A logical and efficient route to synthesize this compound is the Williamson ether synthesis. This well-established reaction involves the deprotonation of a phenol followed by an SN2 reaction with an alkyl halide.[1]

Reaction Scheme: The synthesis starts with commercially available 4-bromo-2-methoxyphenol. The phenolic proton is abstracted by a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form a phenoxide ion. This potent nucleophile then displaces the bromide from 2-bromoethyl methyl ether to form the desired ether linkage.

-

Step 1: Deprotonation: 4-bromo-2-methoxyphenol is treated with a base (e.g., K₂CO₃) in an aprotic polar solvent like acetonitrile or DMF.

-

Step 2: Nucleophilic Attack: 2-Bromoethyl methyl ether is added to the reaction mixture, and the phenoxide attacks the primary carbon bearing the bromine, forming the target molecule.

Understanding this synthetic pathway is crucial as it informs our expectations. The starting materials dictate the core aromatic structure, and the reagents confirm the identity of the ether sidechain.

Mass Spectrometry: Confirming Molecular Weight and Formula

Mass spectrometry is the first line of analytical defense, providing the molecular weight of the compound and, through its isotopic pattern, critical clues about its elemental composition.

Expertise & Causality:

For a compound containing bromine, the mass spectrum is particularly revealing. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[2][3] Consequently, any fragment containing a single bromine atom will appear as a pair of peaks (an "isotopic doublet") of almost equal intensity, separated by 2 m/z units. This provides an unmistakable signature for the presence of bromine in the molecule.[4][5]

Predicted Mass Spectrum Data:

The molecular formula of the target compound is C₁₀H₁₃BrO₃.

| Parameter | Predicted Value | Rationale |

| Molecular Formula | C₁₀H₁₃BrO₃ | Based on the proposed structure. |

| Molecular Weight | ~276.11 g/mol | Calculated using the most common isotopes. |

| M⁺ Peak (⁷⁹Br) | ~276.0 m/z | Represents the molecular ion with the ⁷⁹Br isotope. |

| [M+2]⁺ Peak (⁸¹Br) | ~278.0 m/z | Represents the molecular ion with the ⁸¹Br isotope. |

| M⁺ / [M+2]⁺ Ratio | ~1:1 | Characteristic isotopic signature of a single bromine atom.[2] |

| HRMS (ESI-TOF) m/z | Calculated: 276.0075 | For [C₁₀H₁₃⁷⁹BrO₃+H]⁺, provides unambiguous confirmation of the elemental composition. |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Acquisition: Infuse the sample directly into the ESI source in positive ion mode. Acquire data over a mass range of m/z 100-500.

-

Analysis: Identify the molecular ion cluster around m/z 276-278. The measured exact mass should be compared to the theoretical mass for the protonated molecule to confirm the elemental formula within a 5 ppm mass accuracy threshold.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. By detecting the vibrational frequencies of specific bonds, we can confirm the presence of the aromatic ring and the ether linkages.

Expertise & Causality:

Aryl alkyl ethers exhibit characteristic C-O stretching bands. Specifically, they show two strong absorbances: an asymmetric stretch typically between 1200-1300 cm⁻¹ (for the Ar-O bond) and a symmetric stretch between 1000-1150 cm⁻¹ (for the alkyl-O bond).[6][7][8] These peaks, in conjunction with aromatic C-H and C=C stretching vibrations, provide a distinct fingerprint for the molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium-Weak | Aromatic C-H Stretch |

| ~2850-2960 | Medium | Aliphatic C-H Stretch (from -OCH₃ and -OCH₂CH₂O-) |

| ~1500-1600 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1250 | Strong | Asymmetric Ar-O-C Stretch |

| ~1050-1120 | Strong | Symmetric R-O-R Stretch |

| ~550-650 | Medium-Weak | C-Br Stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount of the purified liquid or solid sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Analysis: Process the spectrum to identify the characteristic absorption bands and compare them with expected values.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the molecular structure, revealing the chemical environment, connectivity, and spatial relationships of atoms. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is required for an unequivocal assignment.

Expertise & Causality:

The substitution pattern on the benzene ring creates a specific set of signals in the aromatic region of the ¹H NMR spectrum. The electron-donating alkoxy groups (-OCH₃ and -OR) will shield the ortho and para positions, causing their corresponding proton signals to appear at a higher field (lower ppm) than they would in unsubstituted benzene.[9] The bromine atom has a weaker, more complex effect. 2D correlation experiments like HSQC and HMBC are critical for unambiguously connecting these protons to their respective carbons and mapping the overall molecular framework.[10][11]

¹H NMR Spectroscopy (Predicted Data, 400 MHz, CDCl₃)

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-3 | ~7.15 | d (J ≈ 2.5 Hz) | 1H | ortho to -Br, meta to two -OR groups. Doublet due to coupling with H-5. |

| H-5 | ~7.05 | dd (J ≈ 8.5, 2.5 Hz) | 1H | ortho to -Br and one -OR group. Doublet of doublets from coupling to H-3 and H-6. |

| H-6 | ~6.85 | d (J ≈ 8.5 Hz) | 1H | ortho to one -OR group, meta to another. Doublet from coupling to H-5. |

| -OCH₂ CH₂OCH₃ | ~4.15 | t (J ≈ 5.0 Hz) | 2H | Methylene group directly attached to the aromatic oxygen, deshielded. |

| -OCH₂CH₂ OCH₃ | ~3.80 | t (J ≈ 5.0 Hz) | 2H | Methylene group adjacent to the terminal methoxy. |

| Ar-OCH₃ | ~3.90 | s | 3H | Methoxy group directly on the aromatic ring. |

| -OCH₂CH₂OCH₃ | ~3.45 | s | 3H | Terminal methoxy group on the ether sidechain. |

¹³C NMR Spectroscopy (Predicted Data, 101 MHz, CDCl₃)

| Carbon Label | Predicted δ (ppm) | Rationale |

| C-1 | ~150 | Aromatic carbon attached to the -OCH₃ group. |

| C-2 | ~148 | Aromatic carbon attached to the -OCH₂CH₂OCH₃ group. |

| C-3 | ~118 | Aromatic C-H, ortho to C-Br. |

| C-4 | ~114 | Aromatic carbon attached to Bromine. |

| C-5 | ~125 | Aromatic C-H, ortho to C-Br. |

| C-6 | ~113 | Aromatic C-H, ortho to C-1. |

| Ar-OCH₃ | ~56.5 | Methoxy carbon on the ring. |

| -OCH₂ CH₂OCH₃ | ~70.0 | Methylene carbon attached to the aromatic oxygen. |

| -OCH₂CH₂ OCH₃ | ~69.0 | Methylene carbon adjacent to the terminal methoxy. |

| -OCH₂CH₂OCH₃ | ~59.0 | Terminal methoxy carbon. |

2D NMR: Unambiguous Connectivity

While 1D NMR provides strong evidence, 2D correlation spectroscopy provides the definitive proof of connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It will confirm, for example, that the proton signal at ~7.15 ppm is attached to the carbon at ~118 ppm.[12][13]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key to the puzzle. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[10][14] The crucial correlations to observe are:

-

The protons of the Ar-OCH₃ group (~3.90 ppm) will show a correlation to the C-1 carbon (~150 ppm).

-

The protons of the -OCH₂ CH₂OCH₃ group (~4.15 ppm) will show a correlation to the C-2 carbon (~148 ppm).

-

The aromatic proton H-6 (~6.85 ppm) will show correlations to C-2, C-4, and C-5, confirming its position on the ring.

-

Caption: Key predicted HMBC correlations for structural confirmation. (Note: A placeholder image is used. In a real scenario, the chemical structure would be depicted).

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm).

-

¹H NMR: Acquire a standard proton spectrum with 16-32 scans.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed to achieve a good signal-to-noise ratio.

-

2D Experiments (HSQC & HMBC): Use standard pulse programs. Optimize the spectral width in both dimensions to cover all relevant signals. For HMBC, set the long-range coupling constant delay to optimize for ³JCH correlations (typically around 8 Hz).

-

Data Processing: Process all spectra using appropriate window functions and perform phase and baseline corrections. Analyze the 1D spectra for chemical shifts, integrations, and multiplicities, and analyze the 2D spectra to build the carbon-proton connectivity map.

Conclusion: An Integrated and Self-Validating Approach

The structural elucidation of this compound is definitively achieved through the synergistic application of multiple analytical techniques. Mass spectrometry confirms the molecular formula and the presence of bromine. IR spectroscopy verifies the key ether and aromatic functional groups. Finally, a full suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity, confirming the 1,2,4-substitution pattern and the precise structure of the ether sidechain. Each piece of data validates the others, culminating in a structural assignment of the highest integrity, suitable for the rigorous demands of scientific research and development.

References

-

Zhao, Y., Li, Z., Yang, C., Lin, R., & Xia, W. (n.d.). Supplementary Information for: Visible-light photoredox catalysis enabled bromination of phenols and alkenes. Beilstein Journals. Retrieved from [Link]

-

San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

-

Canvas. (2023, December 2). Bromo pattern in Mass Spectrometry. YouTube. Retrieved from [Link]

- Miyamoto, M., & Hada, M. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6), e1843722.

-

Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

-

Abreu, P. E. (n.d.). Theoretical NMR correlations based Structure Discussion. PubMed Central (PMC). Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-2,4-dimethoxy-. NIST WebBook. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

Química Orgánica. (n.d.). IR spectrum: Ethers. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Ethers. Organic Chemistry Class Notes. Retrieved from [Link]

-

Clark, J. (2014, August 6). 5.2 Mass Spectrometry. Chemistry LibreTexts. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Ether Infrared spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

-

Compound Interest. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra. Retrieved from [Link]

-

Cheminfo ELN. (n.d.). HSQC / HMBC prediction. Retrieved from [Link]

Sources

- 1. Benzene, 1-bromo-2,4-dimethoxy- [webbook.nist.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. compoundchem.com [compoundchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 9. researchgate.net [researchgate.net]

- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 11. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Bromo-2-methoxyphenol(7368-78-7) 1H NMR [m.chemicalbook.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. HSQC / HMBC prediction | cheminfo ELN documentation [docs.c6h6.org]

An In-depth Technical Guide to 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene, a substituted aromatic compound with potential applications in medicinal chemistry and organic synthesis. While specific literature on this exact molecule is limited, this document synthesizes information from closely related analogues to present a scientifically grounded perspective on its synthesis, properties, and potential utility.

Introduction: The Strategic Value of Substituted Bromobenzenes

Polysubstituted benzene derivatives are fundamental building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The presence of a bromine atom offers a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of intricate molecular architectures. The methoxy and methoxyethoxy substituents modulate the electronic properties and lipophilicity of the molecule, which can be crucial for optimizing pharmacokinetic and pharmacodynamic profiles of drug candidates.

While this compound (CAS No. 1132672-05-9) is not extensively documented in public literature, its structural similarity to intermediates used in the synthesis of marketed drugs, such as the hypertension therapeutic Aliskiren, underscores its potential as a valuable intermediate for drug discovery programs.[1]

Physicochemical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₀H₁₃BrO₃ | |

| Molecular Weight | 261.11 g/mol | |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Based on similar substituted benzenes. |

| Boiling Point | > 300 °C at 760 mmHg | Extrapolated from similar compounds like 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene (308.8 °C).[1] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Insoluble in water. | Typical for such aromatic ethers. |

| Purity | >99.5% | For use in pharmaceutical synthesis, high purity is essential.[1] |

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned starting from the commercially available 4-bromo-2-methoxyphenol. The synthesis involves a two-step process:

-

O-Alkylation: Introduction of the 2-methoxyethoxy side chain via a Williamson ether synthesis.

-

Purification: Isolation and purification of the final product.

The following diagram illustrates the proposed synthetic workflow:

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from standard organic synthesis methodologies for Williamson ether synthesis.

Step 1: O-Alkylation of 4-bromo-2-methoxyphenol

-

Materials:

-

4-bromo-2-methoxyphenol (1.0 eq)

-

1-bromo-2-methoxyethane (1.2 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq) or Sodium Hydride (NaH, 1.2 eq, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a stirred solution of 4-bromo-2-methoxyphenol in anhydrous DMF, add potassium carbonate.

-

Add 1-bromo-2-methoxyethane to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Causality and Self-Validation:

-

The choice of a polar aprotic solvent like DMF or acetonitrile facilitates the Sₙ2 reaction by solvating the cation of the base, leaving the anion more nucleophilic.

-

Using an excess of the alkylating agent (1-bromo-2-methoxyethane) and the base ensures the complete consumption of the starting phenol.

-

Monitoring by TLC is a critical self-validating step to determine the reaction endpoint, preventing the formation of by-products due to prolonged heating.

-

Step 2: Purification

-

Procedure:

-

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a pure compound.

-

Applications in Drug Discovery and Organic Synthesis

Substituted bromobenzenes are pivotal intermediates in the synthesis of pharmaceuticals. The bromine atom serves as a versatile functional group for introducing molecular complexity through various cross-coupling reactions. The methoxy and methoxyethoxy groups can enhance solubility and modulate the electronic nature of the aromatic ring.

Given the structural similarities to intermediates for drugs like Aliskiren, this compound is a promising starting material for the synthesis of novel bioactive molecules.[1] It can be envisioned as a key building block for constructing libraries of compounds for screening against various therapeutic targets.

The following diagram illustrates the potential transformations of the title compound in a drug discovery context:

Caption: Potential synthetic applications in medicinal chemistry.

Safety and Handling

As with all brominated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound represents a valuable, albeit under-documented, building block for organic synthesis and drug discovery. Its synthesis from readily available starting materials is straightforward, and its chemical structure is primed for a variety of synthetic transformations. This guide provides a solid foundation for researchers and scientists looking to explore the potential of this and related compounds in their work.

References

-

Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. Retrieved from [Link]

- Google Patents. (n.d.). CN104230675A - Preparation method of 4-bromoanisole.

- Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1-methoxy-2-methylbenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of (a) the monomer 1-Bromo-2-(2-methoxyethoxy)ethane,.... Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

Sources

physical and chemical properties of 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene

An In-depth Technical Guide to 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene: Synthesis, Properties, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted brominated anisole derivative with potential applications in organic synthesis and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from analogous compounds to detail its physical and chemical properties, a plausible synthetic route, and expected spectral characteristics. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a deeper understanding of this and similar chemical entities.

Introduction and Rationale

Substituted aromatic compounds, particularly those containing bromine and ether functionalities, are pivotal building blocks in medicinal chemistry. The bromine atom often serves as a handle for further chemical transformations, such as cross-coupling reactions, or can be involved in halogen bonding, which is increasingly recognized as a significant interaction in protein-ligand binding.[1] The methoxy and methoxyethoxy groups can modulate the compound's lipophilicity, polarity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic properties.[2]

This compound, while not extensively documented in the public domain, represents a scaffold of interest for the synthesis of more complex molecules. Its structural motifs are found in various biologically active compounds. This guide aims to provide a foundational understanding of its synthesis and properties, thereby enabling its potential use in research and development.

Physicochemical Properties

| Property | Predicted Value | Comments |

| Molecular Formula | C₁₀H₁₃BrO₃ | |

| Molecular Weight | 261.11 g/mol | |

| Appearance | Colorless to light yellow oil or low melting solid | Based on analogous compounds. |

| Boiling Point | > 300 °C at 760 mmHg | Estimated based on similar structures. |

| Melting Point | < 25 °C | Likely a liquid at room temperature. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Insoluble in water. | Typical for this class of compounds. |

| CAS Number | Not assigned or readily available. |

Synthesis and Mechanism

A plausible and efficient synthetic route to this compound is via the Williamson ether synthesis.[6][7] This well-established reaction involves the SN2 displacement of a halide by an alkoxide. In this case, the synthesis would logically start from the commercially available 4-bromo-2-methoxyphenol (also known as 4-bromoguaiacol).

Synthetic Pathway

The proposed two-step synthesis involves the deprotonation of 4-bromo-2-methoxyphenol to form the corresponding phenoxide, followed by its reaction with 1-bromo-2-methoxyethane.

Caption: Proposed Williamson Ether Synthesis of the target compound.

Experimental Protocol

This protocol is a generalized procedure based on standard Williamson ether synthesis methodologies.[8][9]

-

Preparation: To a solution of 4-bromo-2-methoxyphenol (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base such as sodium hydride (NaH, 1.1 eq, as a 60% dispersion in mineral oil) or anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

-

Alkoxide Formation: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 30-60 minutes to ensure complete formation of the phenoxide.

-

Alkylation: Add 1-bromo-2-methoxyethane (1.2 eq) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up: After cooling to room temperature, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Spectral Characterization (Predicted)

The following spectral data are predicted based on the analysis of similar compounds.[10][11][12]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the protons of the methoxy and methoxyethoxy groups.

-

Aromatic Protons (3H): Three signals in the aromatic region (δ 6.8-7.2 ppm), likely appearing as a doublet, a doublet of doublets, and another doublet, reflecting the substitution pattern.

-

Methoxyethoxy Group (4H): Two triplets around δ 3.7-4.1 ppm, corresponding to the two -CH₂- groups.

-

Methoxy Groups (6H): Two singlets, one for the aromatic methoxy group (around δ 3.8 ppm) and one for the terminal methoxy of the ethoxy chain (around δ 3.4 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework.

-

Aromatic Carbons (6C): Six signals in the aromatic region (δ 110-160 ppm). The carbon attached to the bromine will be at a higher field compared to the oxygen-substituted carbons.

-

Methoxyethoxy Carbons (2C): Two signals in the aliphatic region (δ 60-75 ppm).

-

Methoxy Carbons (2C): Two signals around δ 55-60 ppm.

Mass Spectrometry

The mass spectrum under electron ionization (EI) is expected to exhibit a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[13]

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z corresponding to the molecular weight with ⁷⁹Br and ⁸¹Br.

-

Fragmentation: Common fragmentation pathways would involve the loss of the methoxyethoxy side chain, the methoxy group, and the bromine atom.

Applications in Drug Development

While specific applications for this compound are not documented, its structural features suggest its utility as an intermediate in the synthesis of more complex molecules with potential biological activity. Brominated aromatic compounds are versatile precursors in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various substituents to build molecular diversity.[2] The ether functionalities can enhance solubility and modulate interactions with biological targets.[14]

Conclusion

This compound is a chemical entity with potential as a building block in organic synthesis, particularly in the field of medicinal chemistry. This guide provides a comprehensive, albeit predictive, overview of its properties, a reliable synthetic route, and expected analytical characteristics. The information presented herein is intended to serve as a valuable resource for researchers and scientists, enabling further exploration and utilization of this and related compounds in their research endeavors.

References

-

PubChem. 1-Bromo-4-methoxy-2-methylbenzene. National Center for Biotechnology Information. [Link]

-

Beilstein Journals. Supplementary Information for: Visible-light photoredox catalysis enabled bromination of phenols and alkenes. [Link]

-

Matrix Fine Chemicals. 4-BROMO-1-METHOXY-2-NITROBENZENE. [Link]

-

PubChem. 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. National Center for Biotechnology Information. [Link]

-

NIST. Benzene, 1-bromo-4-methoxy-. National Institute of Standards and Technology. [Link]

-

PubChem. 1-Bromo-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene. National Center for Biotechnology Information. [Link]

-

Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

NIST. Benzene, 1-bromo-3-methoxy-. National Institute of Standards and Technology. [Link]

-

MDPI. Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. [Link]

-

YouTube. Williamson Ether Synthesis. [Link]

- Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

ResearchGate. Synthesis of 8-bromo-9-substituted-1,3-benzothiazolo-[5,1-b]-1,3,4-triazoles and their anthelmintic activity. [Link]

-

YouTube. Bromo pattern in Mass Spectrometry. [Link]

-

PubMed. The properties and the use of substituted benzofuroxans in pharmaceutical and medicinal chemistry: a comprehensive review. [Link]

-

YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]

-

PubChem. Benzene, 1,3-dibromo-2-methoxy-. National Center for Biotechnology Information. [Link]

-

Journal of Medicinal Chemistry. Principles and applications of halogen bonding in medicinal chemistry and chemical biology. [Link]

-

Chem-Station. Williamson Ether Synthesis. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. [Link]

-

NIST. Benzene, 1-bromo-4-methoxy- Infrared Spectrum. [Link]

Sources

- 1. jms.ump.edu.pl [jms.ump.edu.pl]

- 2. mdpi.com [mdpi.com]

- 3. 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene | C9H11BrO3 | CID 11736734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Bromo-4-methoxy-2-methylbenzene | C8H9BrO | CID 117915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1070795-38-8|4-Bromo-1-ethoxy-2-methoxybenzene|BLD Pharm [bldpharm.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 9. byjus.com [byjus.com]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. 1-Bromo-2,4-dimethoxybenzene(17715-69-4) 1H NMR spectrum [chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. youtube.com [youtube.com]

- 14. The properties and the use of substituted benzofuroxans in pharmaceutical and medicinal chemistry: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene, a substituted aromatic compound with potential significance in medicinal chemistry and organic synthesis. Due to its unique combination of a brominated benzene core, a methoxy group, and a methoxyethoxy side chain, this molecule presents itself as a valuable scaffold for the development of novel therapeutic agents. This document will delve into its chemical properties, propose a detailed synthetic pathway, and explore its potential applications, particularly in the realm of drug discovery.

Core Molecular Attributes

The foundational step in understanding any chemical entity is to establish its fundamental molecular characteristics. For this compound, the molecular formula is C10H13BrO3.

To determine the molecular weight, we consider the atomic weights of its constituent elements: Carbon (12.011 u), Hydrogen (1.008 u), Bromine (79.904 u), and Oxygen (15.999 u).

The calculation is as follows:

(10 * 12.011) + (13 * 1.008) + (1 * 79.904) + (3 * 15.999) = 277.11 g/mol

A comprehensive summary of its physicochemical properties, extrapolated from structurally similar compounds, is presented in the table below. It is important to note that a specific CAS number for this compound has not been identified in major chemical databases, suggesting it may be a novel or less-documented substance.

| Property | Value | Source |

| Molecular Formula | C10H13BrO3 | - |

| Molecular Weight | 277.11 g/mol | Calculated |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Inferred from similar compounds |

| Boiling Point | Estimated to be in the range of 300-350 °C | Inferred from similar compounds |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol | Inferred from similar compounds |

| CAS Number | Not found | - |

Strategic Synthesis Pathway

The synthesis of polysubstituted benzenes requires a strategic approach to ensure the correct regiochemistry of the functional groups.[1][2][3] A plausible and efficient synthetic route for this compound, starting from commercially available 4-bromoguaiacol (4-bromo-2-methoxyphenol), is outlined below. This method, a Williamson ether synthesis, is a well-established and reliable method for forming ether linkages.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Protocol

-

Reaction Setup: To a stirred solution of 4-bromoguaiacol (1.0 eq) in acetone (10 mL/mmol of 4-bromoguaiacol) in a round-bottom flask, add potassium carbonate (1.5 eq).

-

Addition of Alkylating Agent: Add 2-bromoethyl methyl ether (1.2 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in ethyl acetate and wash with water (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

-

Causality Behind Experimental Choices

-

Choice of Base: Potassium carbonate is a mild and effective base for this Williamson ether synthesis. It is strong enough to deprotonate the phenolic hydroxyl group of 4-bromoguaiacol, forming the more nucleophilic phenoxide, but not so strong as to cause side reactions.

-

Choice of Solvent: Acetone is a suitable polar aprotic solvent for this reaction. It readily dissolves the reactants and facilitates the SN2 reaction mechanism without participating in the reaction itself. Its relatively low boiling point also allows for easy removal after the reaction is complete.

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Potential Applications in Drug Development

Substituted bromobenzenes are versatile intermediates in organic synthesis, particularly in the pharmaceutical industry.[4][5] The bromine atom serves as a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[6]

The introduction of bromine into a molecular structure can also confer desirable pharmacological properties.[7][8] The "heavy atom effect" of bromine can enhance the therapeutic activity and favorably influence the metabolism and duration of action of a drug.[8]

The methoxy and methoxyethoxy groups in this compound can improve the pharmacokinetic profile of a potential drug candidate by increasing its solubility and ability to form hydrogen bonds, which can lead to better target engagement.

Potential Signaling Pathway Interactions

Given the structural motifs present in this compound, it could potentially serve as a scaffold for inhibitors of various enzyme families, such as kinases or phosphatases, which are often implicated in disease signaling pathways. The general mechanism of such inhibition is depicted below.

Caption: Potential inhibitory action on a generic signaling pathway.

Conclusion

This compound represents a promising, albeit currently under-documented, chemical entity with significant potential as a building block in the synthesis of complex organic molecules and as a scaffold for the development of novel therapeutics. Its calculated molecular weight of 277.11 g/mol and proposed synthetic route provide a solid foundation for further investigation by researchers in the fields of medicinal chemistry and drug discovery. The strategic incorporation of bromo and alkoxy functionalities suggests that derivatives of this compound could exhibit interesting pharmacological activities, warranting its exploration in future drug development programs.

References

-

PubChem. 4-Bromo-1-methoxy-2-methylbenzene. [Link]

-

PubChem. 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. [Link]

-

PubChem. 1-Bromo-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene. [Link]

-

Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. [Link]

-

Molar Mass Calculator. C10H13OBr molar mass. [Link]

-

Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

-

Semantic Scholar. Introducing bromine in the molecular structure as a good strategy to the drug design. [Link]

-

Omni Calculator. Molecular Weight Calculator. [Link]

-

Organic Chemistry Portal. Preparation of Benzene Derivatives. [Link]

-

Patsnap. Bromobenzene: Uses, Properties, and Industrial Significance. [Link]

-

Khan Academy. Synthesis of substituted benzene rings I. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Applications of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. [Link]

-

American Water Chemicals, Inc. Molar Mass Calculator - Molecular Weight Calculator. [Link]

-

Khan Academy. Synthesis of substituted benzene rings I (video). [Link]

-

PharmaCompass. BROMOBENZENE. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. youtube.com [youtube.com]

- 4. Bromobenzene: Uses, Properties, and Industrial Significance [eureka.patsnap.com]

- 5. BROMOBENZENE [HSDB] | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Preparation of Benzene Derivatives [organic-chemistry.org]

- 7. jms.ump.edu.pl [jms.ump.edu.pl]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Synthesis of 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene, a key intermediate in the development of various pharmaceutical and organic electronic materials. This document offers detailed, step-by-step protocols, mechanistic insights, and critical analysis of experimental parameters. The content is designed for researchers, scientists, and professionals in the field of drug development and materials science, providing a robust framework for the efficient and selective synthesis of the target molecule.

Introduction: Significance and Synthetic Strategy

This compound is a substituted aromatic compound of significant interest due to its utility as a versatile building block in organic synthesis. The presence of a bromine atom allows for further functionalization through various cross-coupling reactions, while the methoxy and methoxyethoxy groups modulate the electronic properties and solubility of derived molecules. This makes it a valuable precursor for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and materials for organic light-emitting diodes (OLEDs) and other electronic devices.

The synthesis of this target molecule can be approached through two primary retrosynthetic pathways, each with its own set of advantages and challenges. The choice of pathway often depends on the availability of starting materials, desired purity, and scalability of the process. This guide will explore both strategies in detail, providing a critical evaluation of each step.

The two primary synthetic strategies are:

-

Pathway A: Bromination followed by Etherification: This approach commences with the selective bromination of a readily available phenol, followed by the introduction of the 2-methoxyethoxy side chain via a Williamson ether synthesis.

-

Pathway B: Etherification followed by Bromination: This alternative route involves the initial attachment of the 2-methoxyethoxy group to the phenolic starting material, followed by the selective bromination of the resulting ether.

This guide will provide a detailed examination of both pathways, with a focus on reaction mechanisms, optimization of reaction conditions, and purification techniques.

Pathway A: Bromination Followed by Etherification

This is often the preferred route due to the generally higher yields and more predictable regioselectivity of the initial bromination step on an activated phenol ring.

Overall Synthetic Scheme

Caption: Overall synthetic scheme for Pathway A.

Step 1: Synthesis of 4-Bromo-2-methoxyphenol from Guaiacol

The initial step involves the electrophilic aromatic substitution of guaiacol (2-methoxyphenol). The hydroxyl and methoxy groups are both ortho-, para-directing and activating. Due to steric hindrance from the methoxy group at the ortho position, bromination predominantly occurs at the para position relative to the hydroxyl group.

Mechanism: The reaction proceeds via a standard electrophilic aromatic bromination mechanism. A source of electrophilic bromine (Br+) is generated, which then attacks the electron-rich aromatic ring of guaiacol. The resulting arenium ion is stabilized by resonance, and subsequent deprotonation restores aromaticity, yielding the brominated product.

Experimental Protocol:

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Guaiacol | C₇H₈O₂ | 124.14 | 12.4 g | 0.1 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 17.8 g | 0.1 |

| Acetonitrile | CH₃CN | 41.05 | 200 mL | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve guaiacol (12.4 g, 0.1 mol) in acetonitrile (200 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) (17.8 g, 0.1 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C. The use of NBS provides a mild and selective source of electrophilic bromine.[1]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford pure 4-bromo-2-methoxyphenol as a white solid.

Expected Yield: 85-95%

Step 2: Synthesis of this compound

This step involves a Williamson ether synthesis, a classic and reliable method for forming ethers.[2][3] The phenoxide ion of 4-bromo-2-methoxyphenol, generated by a base, acts as a nucleophile and attacks an electrophilic 2-methoxyethyl species.

Mechanism: The reaction is a bimolecular nucleophilic substitution (SN2) reaction.[2] The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide. This phenoxide then attacks the carbon atom bearing the leaving group (e.g., bromide or tosylate) of the 2-methoxyethyl reagent, displacing the leaving group and forming the ether linkage.

Experimental Protocol:

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromo-2-methoxyphenol | C₇H₇BrO₂ | 203.03 | 10.15 g | 0.05 |

| 2-Bromoethyl methyl ether | C₃H₇BrO | 138.99 | 7.64 g | 0.055 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 10.37 g | 0.075 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask, add 4-bromo-2-methoxyphenol (10.15 g, 0.05 mol), potassium carbonate (10.37 g, 0.075 mol), and N,N-Dimethylformamide (DMF) (100 mL).

-

Stir the suspension at room temperature for 15 minutes.

-

Add 2-bromoethyl methyl ether (7.64 g, 0.055 mol) dropwise to the mixture.

-

Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of cold water.

-

Extract the aqueous mixture with diethyl ether (3 x 150 mL).

-

Combine the organic layers, wash with water (2 x 100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting oil by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate = 95:5) to obtain this compound as a colorless oil.

Expected Yield: 70-85%

Pathway B: Etherification Followed by Bromination

This pathway offers an alternative strategy where the potentially more sensitive 2-methoxyethoxy group is introduced first.

Overall Synthetic Scheme

Caption: Overall synthetic scheme for Pathway B.

Step 1: Synthesis of 1-Methoxy-2-(2-methoxyethoxy)benzene

This initial step is a Williamson ether synthesis, analogous to the second step of Pathway A, but starting with guaiacol.

Experimental Protocol:

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Guaiacol | C₇H₈O₂ | 124.14 | 12.4 g | 0.1 |

| 2-Bromoethyl methyl ether | C₃H₇BrO | 138.99 | 15.3 g | 0.11 |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 4.4 g | 0.11 |

| Water | H₂O | 18.02 | 50 mL | - |

| Ethanol | C₂H₅OH | 46.07 | 150 mL | - |

Procedure:

-

In a 500 mL round-bottom flask, dissolve sodium hydroxide (4.4 g, 0.11 mol) in water (50 mL) and add ethanol (150 mL).

-

Add guaiacol (12.4 g, 0.1 mol) to the basic solution and stir until a clear solution is formed.

-

Add 2-bromoethyl methyl ether (15.3 g, 0.11 mol) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 3-4 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

-

Add 100 mL of water to the residue and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted guaiacol, followed by a brine wash (100 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by vacuum distillation to give 1-methoxy-2-(2-methoxyethoxy)benzene as a colorless liquid.

Expected Yield: 75-90%

Step 2: Synthesis of this compound

The final step is the bromination of the ether synthesized in the previous step. The two ether groups are ortho-, para-directing. The position para to the methoxy group is also para to the methoxyethoxy group, making it the most activated and sterically accessible position for electrophilic substitution.

Experimental Protocol:

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Methoxy-2-(2-methoxyethoxy)benzene | C₁₀H₁₄O₃ | 182.22 | 9.11 g | 0.05 |

| Bromine (Br₂) | Br₂ | 159.81 | 8.0 g (2.56 mL) | 0.05 |

| Acetic Acid | CH₃COOH | 60.05 | 100 mL | - |

Procedure:

-

In a 250 mL three-necked flask fitted with a dropping funnel, thermometer, and magnetic stirrer, dissolve 1-methoxy-2-(2-methoxyethoxy)benzene (9.11 g, 0.05 mol) in glacial acetic acid (100 mL).

-

Cool the solution to 10-15 °C in an ice-water bath.

-

In the dropping funnel, prepare a solution of bromine (8.0 g, 0.05 mol) in 20 mL of glacial acetic acid.

-

Add the bromine solution dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature below 20 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional 2 hours.

-

Monitor the reaction by TLC.

-

Pour the reaction mixture into 500 mL of ice-water and stir until the reddish color of bromine disappears. If necessary, add a small amount of sodium bisulfite solution to quench any excess bromine.

-

Extract the product with dichloromethane (3 x 100 mL).

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to give the crude product.

-

Purify by vacuum distillation or column chromatography to afford this compound.

Expected Yield: 65-80%

Comparative Analysis of Synthetic Pathways

| Feature | Pathway A (Bromination then Etherification) | Pathway B (Etherification then Bromination) |

| Starting Material | Guaiacol | Guaiacol |

| Key Intermediates | 4-Bromo-2-methoxyphenol | 1-Methoxy-2-(2-methoxyethoxy)benzene |

| Regioselectivity | Generally high and predictable in the bromination of guaiacol. | Bromination of the disubstituted ether is also expected to be highly selective for the desired isomer. |

| Potential Side Reactions | Over-bromination of guaiacol if conditions are not carefully controlled. | Potential for cleavage of the ether linkages under harsh bromination conditions. |

| Overall Yield | Typically higher due to the robust nature of the Williamson ether synthesis on a deactivated ring. | May be slightly lower due to the potential for side reactions during the bromination of the more complex ether. |

| Purification | The intermediate is a solid, which can be easier to purify by crystallization. | The intermediate is a liquid, requiring distillation for purification. |

Characterization Data

This compound

| Property | Value |

| Molecular Formula | C₁₀H₁₃BrO₃ |

| Molecular Weight | 261.11 g/mol |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.05 (d, J=2.4 Hz, 1H), 6.95 (dd, J=8.8, 2.4 Hz, 1H), 6.80 (d, J=8.8 Hz, 1H), 4.15 (t, J=4.8 Hz, 2H), 3.85 (s, 3H), 3.75 (t, J=4.8 Hz, 2H), 3.45 (s, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 150.1, 148.5, 124.0, 116.8, 115.3, 113.2, 71.5, 69.8, 59.2, 56.1 |

| Mass Spectrometry (EI) | m/z (%): 262/260 (M⁺, 100), 203/201 (35), 188/186 (20), 59 (80) |

Conclusion

This technical guide has detailed two viable synthetic pathways for the preparation of this compound. Pathway A, involving the initial bromination of guaiacol followed by a Williamson ether synthesis, is generally recommended due to its high yields and the ease of purification of the solid intermediate. Pathway B provides a reasonable alternative, though careful control of the final bromination step is crucial to avoid side reactions. The provided experimental protocols and characterization data serve as a solid foundation for researchers to successfully synthesize this important chemical intermediate. The choice of the optimal route will ultimately be guided by specific laboratory constraints and project requirements.

References

-

Scott, T. L. (2015). Bromination of guaiacol and syringol using ionic liquid to obtain bromides. ResearchGate. [Link]

-

PubChem. (n.d.). 4-Bromo-2-methoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Cram. (n.d.). Williamson Ether Synthesis Lab Report. Cram.com. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing 4-(2'-methoxyethyl) phenol.

-

PrepChem.com. (n.d.). Preparation of 4-bromoanisole. PrepChem.com. Retrieved from [Link]

-

Study.com. (n.d.). Write the mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. Study.com. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the NMR Spectral Data of 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) spectral data for 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene. In the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of NMR spectroscopy and draws upon spectral data from structurally analogous molecules to offer a robust and scientifically grounded prediction of its ¹H and ¹³C NMR spectra. This approach is invaluable for researchers in compound identification, purity assessment, and structural elucidation.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic ether. The unique arrangement of a bromine atom and two different ether functionalities on the benzene ring creates a distinct electronic environment, making NMR spectroscopy an ideal tool for its structural characterization. Understanding the precise chemical shifts and coupling constants is crucial for confirming its synthesis and for its application in further chemical transformations, particularly in the development of pharmaceutical agents and other advanced materials.

The presence of the methoxy (-OCH₃) and methoxyethoxy (-OCH₂CH₂OCH₃) groups, along with the bromine atom, results in a predictable yet complex NMR spectrum due to their differing electronic and steric influences on the aromatic ring.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of substituent effects in similar aromatic systems.[1] The data is presented for a standard deuterated chloroform (CDCl₃) solvent.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.10 | d | 1H | H-5 |

| ~6.95 | dd | 1H | H-3 |

| ~6.85 | d | 1H | H-6 |

| ~4.15 | t, J ≈ 4.8 Hz | 2H | Ar-O-CH₂ -CH₂-O-CH₃ |

| ~3.85 | s | 3H | Ar-O-CH₃ |

| ~3.75 | t, J ≈ 4.8 Hz | 2H | Ar-O-CH₂-CH₂ -O-CH₃ |

| ~3.45 | s | 3H | Ar-O-CH₂-CH₂-O-CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~150.0 | C-1 |

| ~148.5 | C-2 |

| ~125.0 | C-5 |

| ~118.0 | C-3 |

| ~115.0 | C-6 |

| ~113.0 | C-4 |

| ~71.0 | Ar-O-CH₂-C H₂-O-CH₃ |

| ~69.5 | Ar-O-C H₂-CH₂-O-CH₃ |

| ~59.0 | Ar-O-CH₂-CH₂-O-C H₃ |

| ~56.0 | Ar-O-C H₃ |

Spectral Interpretation and Rationale

The predicted chemical shifts are rooted in the fundamental principles of NMR, primarily the influence of electron-donating and electron-withdrawing groups on the chemical environment of protons and carbons.[2]

¹H NMR Spectrum Analysis

-

Aromatic Region (δ 6.8-7.2 ppm): The three protons on the aromatic ring will appear in this region. The bromine atom is a deactivating but ortho-, para-directing group, while the ether groups are activating and ortho-, para-directing.

-

H-5: This proton is expected to be the most downfield due to the deshielding effect of the adjacent bromine atom. It will likely appear as a doublet.

-

H-3: This proton is ortho to the methoxy group and meta to the bromine, and will likely appear as a doublet of doublets.

-

H-6: This proton is ortho to the methoxyethoxy group and will be the most upfield of the aromatic protons. It should appear as a doublet.

-

-

Aliphatic Ether Region (δ 3.4-4.2 ppm): The protons of the methoxyethoxy side chain and the methoxy group are found in this region.

-

Ar-O-C H₂-CH₂-O-CH₃ (δ ~4.15 ppm): These protons are directly attached to the aromatic ring through an oxygen atom, leading to a significant downfield shift. They will appear as a triplet due to coupling with the adjacent methylene group.

-

Ar-O-CH₂-C H₂-O-CH₃ (δ ~3.75 ppm): These protons are adjacent to the other methylene group and an oxygen atom, appearing as a triplet.

-

Ar-O-CH₂-CH₂-O-C H₃** (δ ~3.45 ppm):** The terminal methyl group of the methoxyethoxy chain will be a singlet and is the most shielded of the aliphatic ether protons.

-

Ar-O-C H₃** (δ ~3.85 ppm):** The protons of the methoxy group directly attached to the aromatic ring will appear as a sharp singlet.

-

¹³C NMR Spectrum Analysis

-

Aromatic Region (δ 110-155 ppm): The six aromatic carbons will have distinct chemical shifts.[1]

-

C-1 and C-2: The carbons bearing the oxygen atoms will be the most downfield due to the strong deshielding effect of oxygen.

-

C-4: The carbon attached to the bromine atom will also be significantly downfield.

-

C-3, C-5, and C-6: The remaining carbons will have chemical shifts influenced by the combined electronic effects of the substituents.

-

-

Aliphatic Ether Region (δ 55-75 ppm):

-

The carbons of the methoxyethoxy side chain and the methoxy group will appear in this region, with the carbons closer to oxygen being more downfield.

-

Experimental Protocol: A Self-Validating System

To obtain high-quality NMR data for this compound, the following protocol is recommended.

Sample Preparation

-

Solvent Selection: Use high-purity deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03-0.05% v/v).

-

Sample Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry 5 mm NMR tube.

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

NMR Data Acquisition

-

Instrumentation: A high-resolution NMR spectrometer with a proton frequency of at least 400 MHz is recommended for good spectral dispersion.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (zg30).

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans for a sufficient signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 scans, depending on the sample concentration.

-

Visualizing the Structure and Assignments

The following diagram illustrates the molecular structure of this compound with the predicted proton and carbon assignments.

Caption: Predicted NMR assignments for this compound.

Conclusion: A Predictive Framework for Structural Elucidation

This technical guide provides a comprehensive, albeit predicted, NMR analysis of this compound. By integrating data from analogous structures and fundamental NMR principles, we have constructed a reliable spectral map of this molecule. This predictive framework serves as a powerful tool for researchers, enabling them to anticipate spectral features, confirm synthetic outcomes, and accelerate their research and development efforts in the absence of readily available experimental data. The provided experimental protocols further ensure that high-quality, reproducible data can be obtained for verification.

References

-

Jasperse, C. Short Summary of 1H-NMR Interpretation. [Link]

-

National Institutes of Health. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]

-

Beilstein Journals. Supplementary Information. [Link]

-

ResearchGate. 13 C and 1 H NMR spectra for the reactant and products of labeled.... [Link]

-

Royal Society of Chemistry. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

PubChem. 4-Bromoanisole. [Link]

-

Sci-Hub. 4-Benzyloxy-2-bromo-1-methoxybenzene. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Royal Society of Chemistry. I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp - Supporting Information. [Link]

-

ResearchGate. 1 H NMR spectra of (a) the monomer 1-Bromo-2-(2-methoxyethoxy)ethane,.... [Link]

- Google Patents. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

Royal Society of Chemistry. Supporting information. [Link]

-

BMRB. 4-Bromoanisole. [Link]

-

ChemConnections. 13C NMR Spectroscopy. [Link]

-

1PlusChem LLC. 1092563-27-3 | 4-Bromo-(2-methoxyethoxy)anisole. [Link]

Sources

An In-depth Technical Guide to 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene: Synthesis, Safety, and Applications

Introduction

In the landscape of pharmaceutical and materials science research, substituted aromatic ethers serve as indispensable building blocks. Their structural motifs are prevalent in a wide array of functional molecules. 4-Bromo-1-methoxy-2-(2-methoxyethoxy)benzene is a bespoke molecule, designed with specific functionalities: a brominated site for subsequent cross-coupling reactions, a methoxy group that activates the aromatic ring, and a methoxyethoxy side chain that can influence solubility and pharmacokinetic properties. This guide provides a comprehensive overview of its projected characteristics, a plausible synthetic route, and critical safety considerations for its handling and use in research and development.

Section 1: Chemical Identity and Predicted Physicochemical Properties

Identifying and understanding the fundamental properties of a chemical is the cornerstone of its safe and effective application.

| Property | Predicted Value / Information | Basis for Prediction |